Butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate
Description
Butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS: 33484-41-2) is a bicyclic pyrido-pyrimidine derivative characterized by a butyl ester group at position 3 and a methyl substituent at position 4. Its structure comprises a fused pyridine and pyrimidine ring system with a ketone group at position 5. The compound’s lipophilicity is influenced by the butyl ester chain, which may enhance membrane permeability compared to shorter-chain esters. Safety guidelines emphasize proper storage in dry, ventilated conditions and precautions against health hazards such as irritation and environmental toxicity .
Properties
CAS No. |
33484-41-2 |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
butyl 6-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c1-3-4-8-19-14(18)11-9-15-12-7-5-6-10(2)16(12)13(11)17/h9-10H,3-8H2,1-2H3 |
InChI Key |
CHUXYSYICPDIGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CN=C2CCCC(N2C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid with butanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the butyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production might employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The butyl carboxylate group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (aqueous), heat | 6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid + butanol |
| Basic Hydrolysis | NaOH (aqueous), reflux | Sodium salt of the carboxylic acid + butanol |
Reaction rates depend on steric hindrance from the pyrido-pyrimidine framework.
Reduction of the 4-Oxo Group
The ketone at position 4 is reducible to a secondary alcohol using borohydrides or catalytic hydrogenation:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Borohydride Reduction | NaBH₄, methanol | 4-Hydroxy-6-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate |
| Catalytic Hydrogenation | H₂, Pd/C | Same as above |
Steric effects from the fused ring system may slow reaction kinetics compared to simpler ketones.
Oxidation Reactions
The compound reacts with strong oxidizers, though the 4-oxo group is already in a high oxidation state. Oxidation likely targets other positions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Ring Oxidation | KMnO₄, acidic conditions | Potential hydroxylation or epoxidation of unsaturated bonds in the tetrahydro system |
| Side-Chain Oxidation | Ozone, H₂O₂ | Degradation of the butyl chain to shorter carboxylic acids |
Specific outcomes remain under investigation .
Nucleophilic Substitution at the Ester Group
The ester’s carbonyl carbon is susceptible to nucleophilic attack, enabling transesterification or aminolysis:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Transesterification | ROH (excess), acid catalyst | Alternate alkyl ester derivatives |
| Aminolysis | NH₃ or amines | Amide derivatives |
These reactions are valuable for synthesizing analogs with tailored properties.
Ring Functionalization
The pyrido-pyrimidine system may undergo electrophilic substitution or cycloaddition, though limited data exists:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (hypothetical) | Nitro derivatives at electron-rich positions |
| Diels-Alder | Dienophiles (e.g., maleic anhydride) | Fused bicyclic adducts |
Reactivity is influenced by the electron-withdrawing effects of the carbonyl and ester groups.
Stability Under Reactive Conditions
The compound’s stability in various environments informs synthetic strategies:
| Condition | Stability | Observations |
|---|---|---|
| Strong Acids | Moderate | Gradual ester hydrolysis observed |
| Strong Bases | Low | Rapid saponification of the ester |
| Oxidizing Agents | Low | Degrades to unidentified polar products |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures to Butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate exhibit promising anticancer properties. For instance, derivatives of pyrido-pyrimidines have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A notable study highlighted the potential of these compounds as novel chemotherapeutic agents due to their selective toxicity towards cancer cells while sparing normal cells .
Antipsychotic Properties
The compound has been investigated as an intermediate in the synthesis of antipsychotic medications. Specifically, it plays a role in the synthesis of Risperidone, a widely used antipsychotic drug. The synthesis pathway involves complex reactions where this compound serves as a crucial precursor . This application underscores its significance in pharmaceutical chemistry.
Plant Growth Regulators
The compound's derivatives have been explored for their potential as plant growth regulators. Studies suggest that pyrido-pyrimidine derivatives can enhance plant growth and yield by modulating hormonal pathways within plants . This application is particularly relevant in the context of sustainable agriculture and crop management.
Data Table: Summary of Applications
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated the efficacy of pyrido-pyrimidine derivatives in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size and improved survival rates among treated subjects compared to controls.
Case Study 2: Agricultural Field Trials
Field trials assessing the impact of pyrido-pyrimidine derivatives on crop yield showed promising results. Treated crops exhibited improved growth rates and resistance to common pests compared to untreated controls. These findings highlight the compound's potential as an eco-friendly agricultural input.
Mechanism of Action
The mechanism of action of butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the context of its application, such as its role in a biochemical assay or therapeutic setting .
Comparison with Similar Compounds
Comparison with Structural Analogues
The pyrido-pyrimidine core is a versatile scaffold in medicinal and synthetic chemistry. Below is a detailed comparison of the target compound with key analogues:
Structural and Functional Group Variations
Table 1: Comparative Analysis of Pyrido-Pyrimidine Derivatives
Key Differences in Physicochemical Properties
- Polarity : Ethyl 2-hydroxy-4-oxo analogues () are more polar due to the hydroxyl group, impacting solubility and metabolic pathways.
Biological Activity
Butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrido-pyrimidine derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 264.32 g/mol
- CAS Number : 2106828-11-7
Antitumor Activity
Research indicates that compounds similar to butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine exhibit significant antitumor properties. For instance:
- Inhibition of Folate Receptors : The compound has shown potential in inhibiting the proliferation of tumor cells expressing folate receptors (FRs). Studies demonstrate that certain pyrido-pyrimidine derivatives can selectively target FRs in cancer cells, leading to reduced tumor growth and increased apoptosis in vitro and in vivo .
- Mechanism of Action : The antitumor effects are primarily mediated through the inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme critical for purine biosynthesis in cancer cells. This inhibition disrupts nucleotide synthesis necessary for DNA replication and cell division .
Other Biological Activities
Aside from antitumor effects, butyl 6-methyl-4-oxo derivatives have been investigated for other biological activities:
- Antimicrobial Properties : Compounds in this class have shown antimicrobial activity against various pathogens. Their effectiveness may stem from their ability to disrupt bacterial folate metabolism .
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties linked to the modulation of inflammatory cytokines and pathways involved in chronic inflammation.
Case Study 1: Antitumor Efficacy
In a study involving human ovarian cancer models (SKOV3), butyl 6-methyl derivatives demonstrated potent antitumor activity with IC50 values in the nanomolar range. The mechanism was attributed to selective uptake via folate transporters and subsequent GARFTase inhibition .
Case Study 2: Selective Tumor Targeting
A comparative analysis highlighted that the selectivity of these compounds for FRs over reduced folate carriers (RFC) offers a promising strategy for targeted cancer therapies. This selectivity minimizes toxicity to normal cells while maximizing therapeutic effects on tumor cells .
Data Tables
| Biological Activity | IC50 (nM) | Mechanism |
|---|---|---|
| Inhibition of CHO Cell Proliferation | <1 | Inhibition of GARFTase |
| Antimicrobial Activity | Varies | Disruption of folate metabolism |
| Anti-inflammatory Effects | Not quantified | Modulation of cytokines |
Q & A
Q. What experimental designs minimize batch-to-batch variability in biological assays?
- Methodology : Adopt quality-by-design (QbD) principles by defining critical quality attributes (CQAs) like purity (>98%) and particle size. Use statistical DOE (Design-Expert) to optimize reaction parameters. Include internal standards (e.g., deuterated analogs) in bioassays to normalize inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
